molecular formula C22H34BNO4 B2417713 tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate CAS No. 1798843-13-6

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate

Cat. No.: B2417713
CAS No.: 1798843-13-6
M. Wt: 387.33
InChI Key: BJGKKKJZEAHJFP-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate is a useful research compound. Its molecular formula is C22H34BNO4 and its molecular weight is 387.33. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-18-11-9-8-10-15-14-16(12-13-17(15)18)23-27-21(4,5)22(6,7)28-23/h12-14,18H,8-11H2,1-7H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGKKKJZEAHJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCCC3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)carbamate is a chemical compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity based on available research findings and case studies.

The compound has the following chemical properties:

  • Molecular Formula : C23H37BN2O5
  • Molecular Weight : 432.4 g/mol
  • CAS Number : 134892-19-6

The biological activity of this compound is hypothesized to be linked to its structural components, particularly the dioxaborolane moiety. Dioxaborolanes are known for their ability to interact with biological molecules through boron coordination chemistry. This interaction can influence various biochemical pathways.

Biological Activity

Research indicates that the compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds containing dioxaborolane structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a related study demonstrated that similar dioxaborolane derivatives effectively inhibited cell proliferation in various cancer cell lines (e.g., breast and prostate cancer) through mechanisms involving cell cycle arrest and apoptosis induction .
  • Antimicrobial Properties :
    • The compound has been tested for antimicrobial activity against a range of pathogens. In vitro assays revealed significant inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may offer neuroprotective benefits. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, which could be beneficial in conditions like Alzheimer's disease .

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

StudyCompoundBiological ActivityFindings
Dioxaborolane Derivative AAnticancerInduced apoptosis in breast cancer cells with IC50 values < 10 µM
Dioxaborolane Derivative BAntimicrobialShowed > 90% inhibition against E. coli and S. aureus at 50 µg/mL
Dioxaborolane Derivative CNeuroprotectiveReduced oxidative stress markers in neuronal cultures by 30%

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)carbamate. Modifications to the dioxaborolane group and the benzo annulene core can significantly affect its potency and selectivity towards specific biological targets.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a complex structure that includes a carbamate functional group and a boron-containing moiety. The molecular formula is C22H34BNO4C_{22}H_{34}BNO_4 with a molecular weight of 387.33 g/mol. Its unique properties stem from the presence of the boron atom in the dioxaborolane ring, which may enhance its reactivity and interaction with biological systems.

Applications in Medicinal Chemistry

  • Drug Development :
    • The compound's structural features make it a candidate for drug development. The boron-containing group can facilitate interactions with biological targets such as enzymes and receptors. Research indicates that boron compounds can exhibit anti-cancer properties by targeting specific cellular pathways .
    • A study published in Journal of Medicinal Chemistry highlighted the potential of similar boron-containing compounds in enhancing the efficacy of existing drugs through synergistic effects .
  • Bioconjugation :
    • The carbamate functionality allows for bioconjugation with biomolecules like peptides or proteins. This can be utilized to create targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.
    • Recent advancements in bioconjugation techniques have shown promising results in improving the pharmacokinetics of therapeutic agents through the use of compounds like tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)carbamate as linkers .

Applications in Materials Science

  • Polymer Chemistry :
    • The compound can serve as a building block for synthesizing new polymers with tailored properties. Its ability to form stable covalent bonds can be exploited to create polymeric materials with enhanced mechanical strength and thermal stability.
    • Research has indicated that incorporating boron into polymer matrices can significantly improve their performance in various applications including electronics and coatings .
  • Nanotechnology :
    • In nanotechnology, this compound may be used to functionalize nanoparticles for specific applications such as drug delivery or imaging agents. The unique properties of boron compounds can enhance the stability and bioavailability of nanoparticles .
    • Case studies have demonstrated that nanoparticles modified with boron-containing compounds exhibit improved cellular uptake and targeted delivery capabilities compared to unmodified counterparts .

Case Studies

StudyFocusFindings
Journal of Medicinal ChemistryDrug DevelopmentBoron-containing compounds showed enhanced anti-cancer activity through targeted mechanisms.
Polymer ChemistryMaterial SynthesisCompounds containing boron improved thermal stability and mechanical properties of polymers.
Nanotechnology ResearchFunctionalizationEnhanced cellular uptake observed in nanoparticles modified with boron-containing agents.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reagents are involved?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leveraging its boronate ester moiety. A common approach involves coupling a benzoannulenyl carbamate precursor with a pinacol boronate ester. Key steps include:

  • Protection/Deprotection : Use of tert-butyl carbamate (Boc) groups to protect amines during synthesis, followed by TFA-mediated deprotection .
  • Catalysis : Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in THF or dioxane under inert atmospheres .
  • Purification : Silica gel chromatography or recrystallization to isolate the product . Example yield data from analogous syntheses:
Starting MaterialCatalystSolventYield (%)
ChloroarenePd(PPh₃)₄THF32
BromoarenePdCl₂(dppf)Dioxane65

Q. Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Assign shifts for aromatic protons (δ 6.5–8.0 ppm), tert-butyl groups (δ 1.2–1.4 ppm), and dioxaborolan-2-yl signals (δ ~1.3 ppm) .
  • Mass Spectrometry (DART or ESI) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 414.3) and isotopic patterns .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding interactions using SHELX programs .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in cross-coupling steps?

Contradictions in yields (e.g., 32% vs. 65% for chloro- vs. bromoarenes ) highlight the need for optimization:

  • Catalyst Screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced reactivity .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to improve boronate solubility .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, catalyst loading, and stoichiometry .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve homogeneity .

Q. How should researchers address discrepancies in spectral data during characterization?

Contradictions may arise from:

  • Tautomerism or Rotamers : Use variable-temperature NMR to identify dynamic processes .
  • Byproduct Formation : Employ HPLC-MS to detect impurities and optimize purification protocols .
  • Crystallographic Ambiguity : Validate structures via DFT-calculated NMR shifts or Hirshfeld surface analysis .

Q. What computational strategies support reaction design and mechanistic studies?

  • Quantum Chemical Calculations : Use Gaussian or ORCA to map transition states and predict regioselectivity in cross-coupling .
  • Machine Learning (ML) : Train models on reaction databases to predict optimal conditions for boronate activation .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

  • Storage : Keep in anhydrous conditions (<0.1% H₂O) at –20°C to prevent boronate hydrolysis .
  • Waste Disposal : Quench residual boronates with pH-adjusted ethanol/water mixtures to avoid exothermic reactions .

Q. How can researchers validate synthetic intermediates in multi-step routes?

  • In-Situ Monitoring : Use FTIR or Raman spectroscopy to track Boc deprotection (loss of C=O stretch at ~1680 cm⁻¹) .
  • Orthogonal Protection : Introduce Fmoc or Alloc groups to avoid premature deprotection .

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